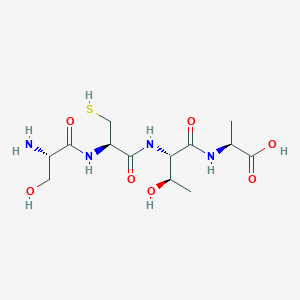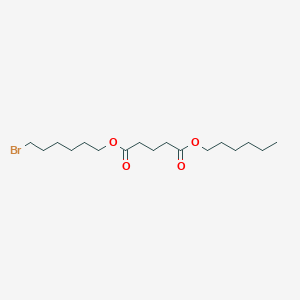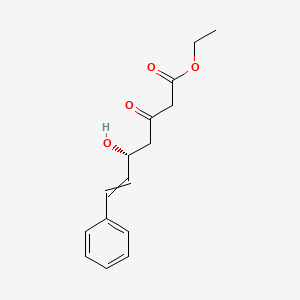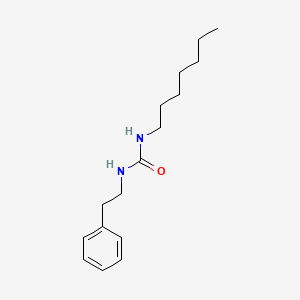![molecular formula C7H8N2O2 B14209943 2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 811438-44-5](/img/structure/B14209943.png)
2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidene-5,7-diazaspiro[34]octane-6,8-dione is a heterocyclic compound with a unique spiro structure This compound is characterized by its two nitrogen atoms and a methylene group attached to a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of cyclobutanone with ammonium carbonate and sodium cyanide under an inert atmosphere. The reaction mixture is heated to 70°C for six hours, followed by the addition of hydrochloric acid in ethanol-water solvent mixture. The product is obtained as a beige powder after filtration and washing .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the spiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Diazaspiro[3.4]octane-6,8-dione: Shares a similar spiro structure but lacks the methylene group.
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione: Contains an amino group instead of a methylene group.
7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione: Features an additional nitrogen atom and a methoxyethyl group .
Uniqueness
2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its methylene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spiro compounds and makes it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-methylidene-5,7-diazaspiro[3.4]octane-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-7(3-4)5(10)8-6(11)9-7/h1-3H2,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTCXYXKGHWQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(C1)C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458634 |
Source


|
| Record name | AG-H-26043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811438-44-5 |
Source


|
| Record name | AG-H-26043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
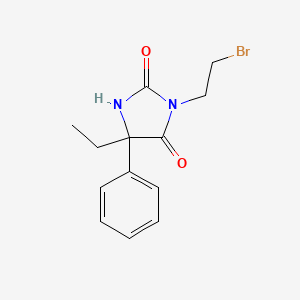
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)


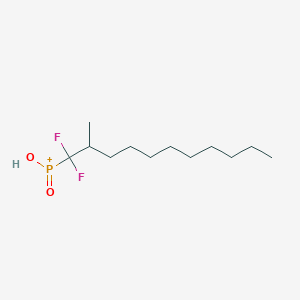
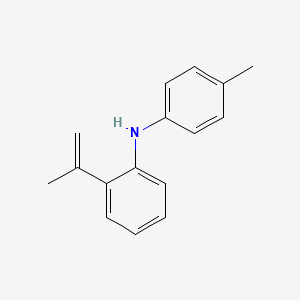
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
